![molecular formula C24H30ClN3O4S B2431505 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride CAS No. 1217062-25-3](/img/structure/B2431505.png)
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
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Description
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C24H30ClN3O4S and its molecular weight is 492.03. The purity is usually 95%.
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Biological Activity
N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a benzothiazole moiety, which is known for various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C23H27ClN4O2S, with a molecular weight of approximately 491.1 g/mol. The structural characteristics include:
- Benzothiazole Ring : Contributes to the compound's biological activity.
- Dihydrobenzo[d]dioxine Structure : May influence the pharmacokinetics and bioavailability.
- Diethylamino Group : Potentially enhances solubility and bioactivity.
Biological Activity Overview
Research into similar compounds suggests that the benzothiazole derivatives exhibit various biological activities, including:
- Antiproliferative Activity : Some derivatives have shown selective activity against cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .
- Antioxidant Properties : Compounds bearing methoxy and hydroxy groups have demonstrated enhanced antioxidant activities, which may contribute to their protective effects against oxidative stress .
- Antibacterial Activity : Certain derivatives have shown effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Antiproliferative Activity
In studies focusing on similar benzothiazole derivatives:
- The presence of methoxy and hydroxy substituents significantly increased antiproliferative activity against various cancer cell lines.
- For instance, compounds with two hydroxy groups exhibited strong activity against MCF-7 cells (IC50 = 3.1 µM) while maintaining lower cytotoxicity towards normal cells .
Antioxidant Activity
Research indicates that compounds with electron-donating groups (like methoxy) can stabilize free radicals:
- A study highlighted that certain benzimidazole derivatives displayed improved antioxidative properties compared to standard antioxidants like BHT .
- The antioxidant mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage .
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented:
- Hydroxy-substituted derivatives demonstrated significant activity against Enterococcus faecalis with MIC values as low as 8 µM .
- This suggests that modifications in the structure can enhance antibacterial properties.
Case Studies
Several studies have synthesized and evaluated the biological activities of related compounds:
- Study on Benzimidazole Derivatives :
- Antioxidant Capacity Assessment :
- Antibacterial Testing :
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-5-26(6-2)13-14-27(23(28)20-15-30-17-9-7-8-10-18(17)31-20)24-25-21-19(29-4)12-11-16(3)22(21)32-24;/h7-12,20H,5-6,13-15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVSEUDETAFCTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3COC4=CC=CC=C4O3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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